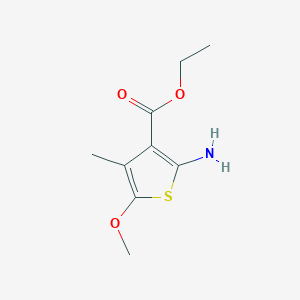

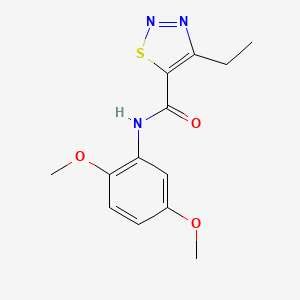

1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is a chemical compound that belongs to the class of organic compounds known as phenylureas . These are compounds containing a phenylurea moiety, which consists of a phenyl group linked to a urea .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl group (a benzene ring), a urea group (NH2-CO-NH2), and a 1,3,4-thiadiazole ring with a prop-2-ynylsulfanyl group attached . The exact structure and the positions of these groups would need to be confirmed by techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. Some properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including compounds structurally related to 1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea, has been significantly advanced through various methodologies. A notable method involves the synthesis under microwave irradiation, offering an efficient approach to obtaining these compounds in satisfactory yields. This method not only enhances reaction efficiency but also reduces reaction time compared to conventional heating, highlighting the importance of innovative techniques in synthesizing complex urea derivatives (Li & Chen, 2008).

Biological Activities

Urea derivatives, including those structurally similar to this compound, exhibit significant biological activities. For instance, certain urea derivatives are known for their cytokinin-like activity, influencing cell division and differentiation. This property is leveraged in plant morphogenesis studies, where these compounds have shown to enhance adventitious root formation, thereby contributing to agricultural biotechnology and plant sciences (Ricci & Bertoletti, 2009). Additionally, novel urea derivatives have demonstrated potent anti-CML (chronic myeloid leukemia) activity, indicating their potential as therapeutic agents in cancer treatment. The efficacy of these compounds in inhibiting the PI3K/AKT signaling pathway further underscores their relevance in medical research and drug development (Li et al., 2019).

Materials Science Applications

In the realm of materials science, urea derivatives have found applications in enhancing the efficiency of photocatalytic degradation processes. For example, research on thidiazuron (TDZ) derivatives, closely related to this compound, has explored their utilization in the degradation of environmental pollutants. The incorporation of these compounds in photocatalytic systems demonstrates their utility in environmental cleanup and sustainability efforts (Yang et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKOIUAGDWZDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)

![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)

![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)